molecular formula C18H24ClNO2 B14544932 N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride CAS No. 62232-40-0

N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride

Cat. No.: B14544932
CAS No.: 62232-40-0
M. Wt: 321.8 g/mol
InChI Key: KESUCMWWMXSNSU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This particular compound is characterized by the presence of two phenoxy groups attached to a butan-1-amine backbone, with dimethyl substitution on the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 4-(2-phenoxyphenoxy)butan-1-amine with dimethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including crystallization and recrystallization, are employed to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: N-oxides of the parent amine.

    Reduction: Secondary amines.

    Substitution: Alkylated or acylated derivatives of the parent compound.

Scientific Research Applications

N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine: The parent compound without the hydrochloride salt.

    N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.

    N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine;acetate: A similar compound with an acetate salt.

Uniqueness

The hydrochloride form of N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine is unique due to its enhanced solubility and stability compared to other salt forms. This makes it particularly suitable for applications requiring high solubility in aqueous solutions, such as pharmaceutical formulations.

Properties

CAS No.

62232-40-0

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

N,N-dimethyl-4-(2-phenoxyphenoxy)butan-1-amine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-19(2)14-8-9-15-20-17-12-6-7-13-18(17)21-16-10-4-3-5-11-16;/h3-7,10-13H,8-9,14-15H2,1-2H3;1H

InChI Key

KESUCMWWMXSNSU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1OC2=CC=CC=C2.Cl

Origin of Product

United States

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